

Revolutionizing JAK/STAT Research: Application Notes for JAK2 JH2 binder-1

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Compound of Interest

Compound Name: JAK2 JH2 binder-1

Cat. No.: B10830884

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Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in a myriad of cellular processes, including immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, most notably myeloproliferative neoplasms (MPNs). The JAK2 protein, a central component of this pathway, possesses a unique pseudokinase domain (JH2) that allosterically regulates the activity of its adjacent kinase domain (JH1). The discovery of selective ligands that target the JH2 domain offers a novel approach to modulate JAK2 activity with potentially greater specificity than traditional ATP-competitive kinase inhibitors. "**JAK2 JH2 binder-1**" (also referred to as compound 11 in some literature) is a potent and selective small molecule that binds to the JH2 domain of JAK2, making it an invaluable tool for researchers in both basic science and drug discovery.^[1] This document provides detailed application notes and protocols for the effective use of **JAK2 JH2 binder-1** in JAK/STAT research.

Mechanism of Action

JAK2 JH2 binder-1 selectively binds to the ATP-binding pocket of the JAK2 pseudokinase (JH2) domain.^[1] This binding event allosterically modulates the function of the kinase (JH1) domain, leading to the inhibition of downstream signaling. A key consequence of this inhibition is the suppression of STAT5 phosphorylation, a critical step in the activation of the JAK/STAT pathway.^[1] Notably, **JAK2 JH2 binder-1** is effective against both wild-type and the pathogenic V617F mutant of JAK2, which is a common driver of MPNs.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **JAK2 JH2 binder-1**, providing a clear comparison of its binding affinity and cellular activity.

Table 1: Binding Affinity of **JAK2 JH2 binder-1**

Target	Binding Constant (Kd)
JAK2 JH2 Domain	37.1 nM[1]

Table 2: In Vitro Cellular Activity of **JAK2 JH2 binder-1**

Cell-Based Assay	Effective Concentration	Cell Type	Effect
STAT5 Phosphorylation Inhibition	20 μ M[1]	Wild-type and V617F JAK2 expressing cells	Complete inhibition[1]

Table 3: In Vivo Efficacy of **JAK2 JH2 binder-1**

Animal Model	Dosing Regimen	Administration Route	Outcome
C.B-17 SCID-beige mouse xenograft model with HEL cells	25 mg/kg, 3 times per week for 3 weeks[1]	Intravenous (i.v.)[1]	Significant reduction in tumor volume and inhibition of tumor growth[1]

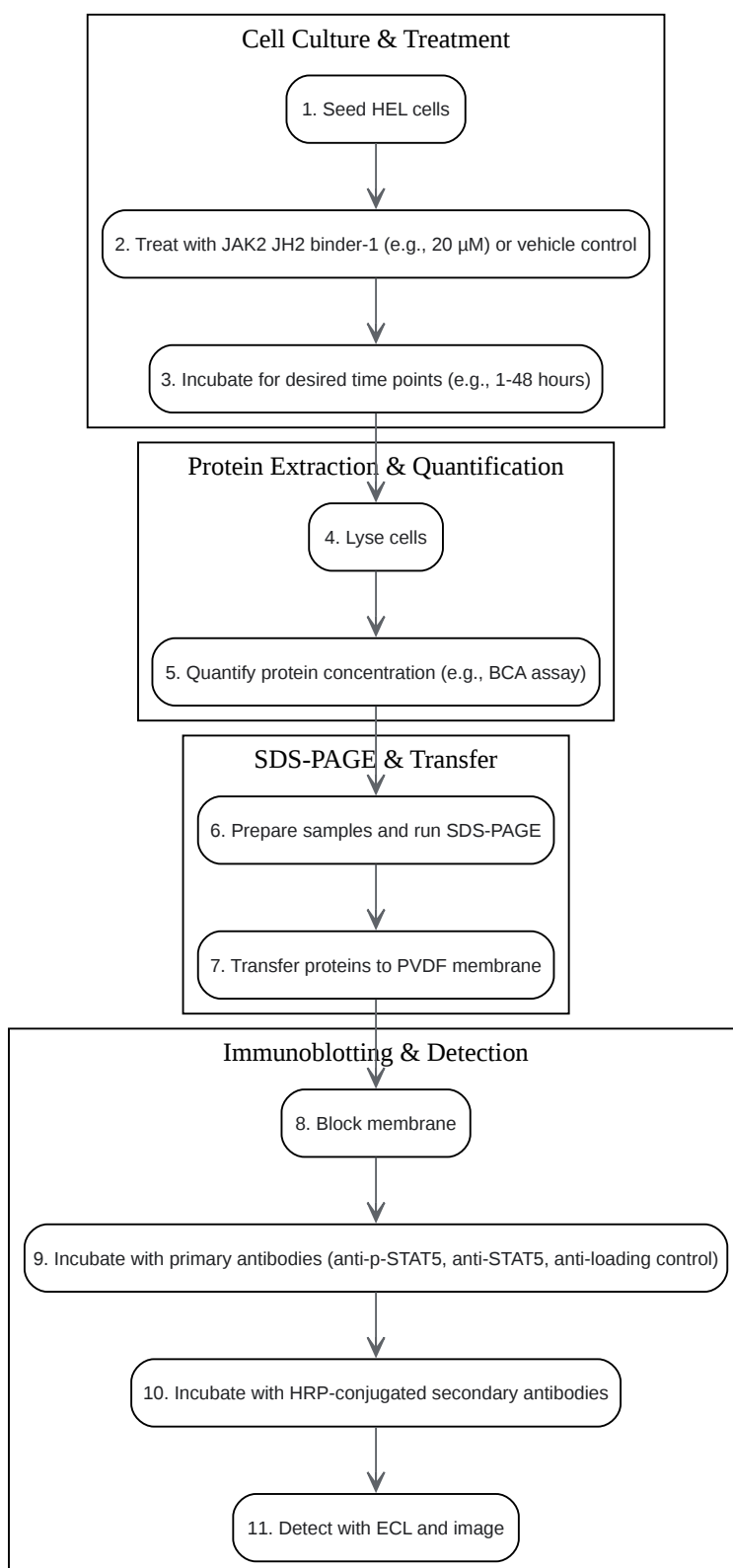
Signaling Pathway and Experimental Workflow Diagrams

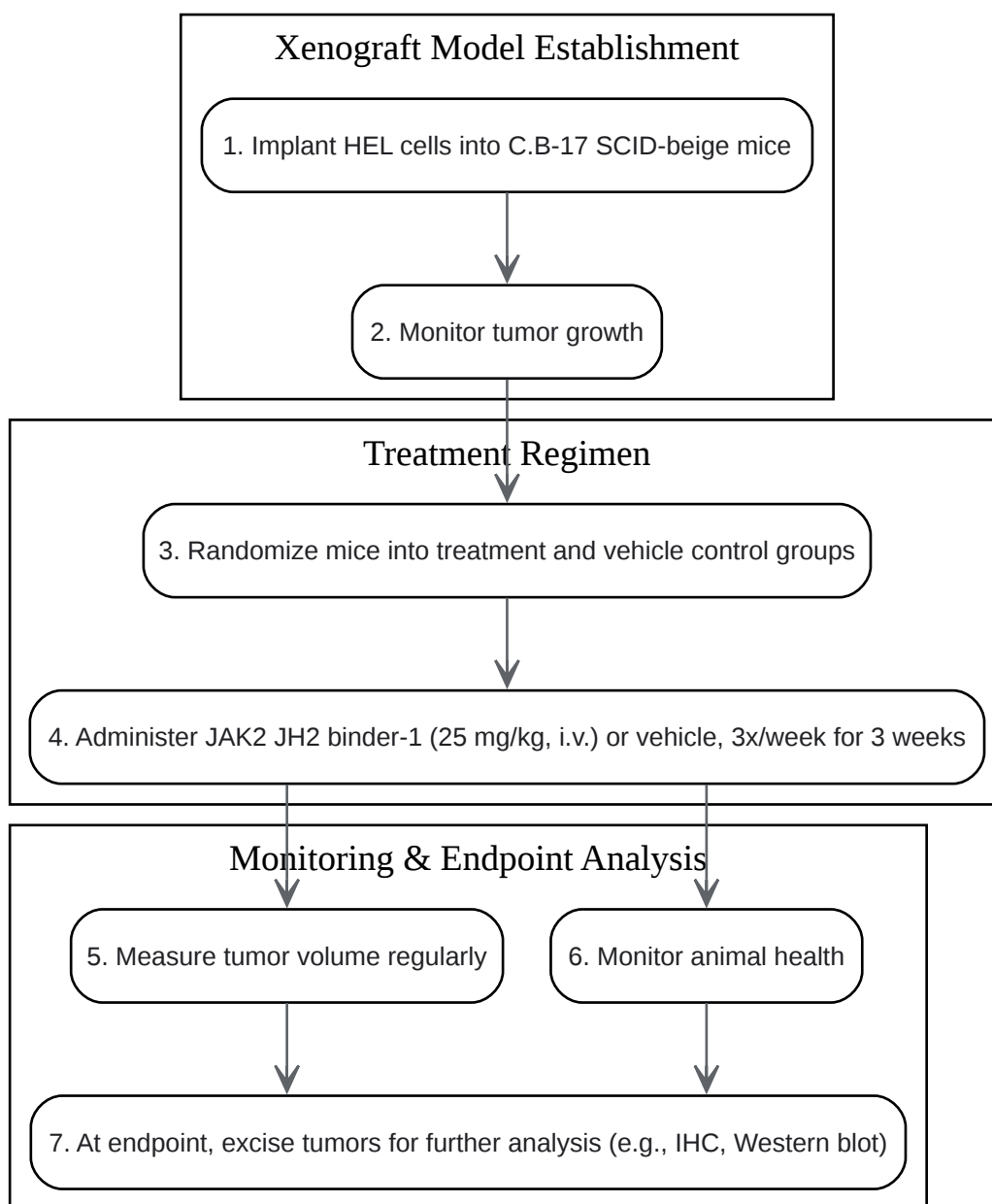
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.



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Caption: JAK/STAT signaling pathway and the inhibitory action of **JAK2 JH2 binder-1**.





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References

- 1. medchemexpress.com [medchemexpress.com]
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